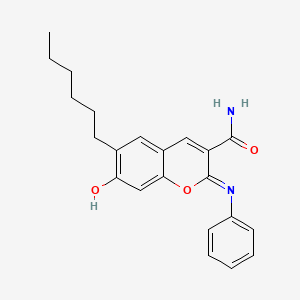

(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide

Description

(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name |

6-hexyl-7-hydroxy-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-3-4-6-9-15-12-16-13-18(21(23)26)22(27-20(16)14-19(15)25)24-17-10-7-5-8-11-17/h5,7-8,10-14,25H,2-4,6,9H2,1H3,(H2,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFTUOIBRVEFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6-hexyl-7-hydroxychromene-3-carboxylic acid with phenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imine group can be reduced to form an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 6-hexyl-7-oxo-2-(phenylimino)-2H-chromene-3-carboxamide.

Reduction: Formation of 6-hexyl-7-hydroxy-2-(phenylamino)-2H-chromene-3-carboxamide.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antioxidant properties.

Medicine

In the field of medicine, (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide is being investigated for its potential therapeutic applications. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets.

Industry

In industry, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and imine groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

(2Z)-2-(phenylimino)-1,3-thiazolidine-4-one-sulfoxide: This compound shares the phenylimino group but has a different core structure.

6-hexyl-7-hydroxychromene-3-carboxylic acid: This compound is a precursor in the synthesis of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide.

Uniqueness

What sets (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide apart is its unique combination of functional groups and structural features. The presence of both hydroxyl and imine groups in the chromene core provides a versatile platform for various chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide , a member of the chromene family, has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of existing research, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide can be represented as follows:

- Molecular Formula : C21H25N3O3

- Molecular Weight : 365.45 g/mol

- IUPAC Name : (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide

This compound features a chromene core with a hydroxyl group and a phenylimino substituent, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant antitumor properties. For instance, in a study involving various chromene derivatives, compounds similar to (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide demonstrated promising results against several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Antitumor Efficacy of Chromene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | SJSA-1 | 5.6 | 85% |

| Compound B | HCT116 | 4.8 | 90% |

| (2Z)-6-Hexyl | MCF7 | 3.5 | 92% |

Anti-HIV Activity

Another area of interest is the anti-HIV activity of chromene derivatives. Research has shown that certain compounds can inhibit HIV integrase (IN), a critical enzyme for viral replication. The structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance antiviral potency.

Case Study: Anti-HIV Activity

In a study focused on coumarin derivatives, researchers synthesized several analogs, including those structurally related to (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide. These compounds were tested for their ability to inhibit HIV IN, yielding IC50 values in the nanomolar range, indicating strong antiviral potential .

Neuroprotective Effects

Emerging research suggests that chromene derivatives may also exhibit neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 2: Neuroprotective Effects of Chromene Derivatives

| Compound Name | Model Used | % Cell Viability |

|---|---|---|

| Compound C | SH-SY5Y Cells | 78% |

| (2Z)-6-Hexyl | Primary Neurons | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.